molecular formula C11H8Cl2N2 B13119659 2-(2,5-Dichlorophenyl)-4-methylpyrimidine

2-(2,5-Dichlorophenyl)-4-methylpyrimidine

Cat. No.: B13119659
M. Wt: 239.10 g/mol
InChI Key: YLHYCBGYIJBZLW-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-4-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,5-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-methylpyrimidine typically involves the condensation of 2,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps, including the formation of an intermediate enamine, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the pyrimidine ring.

    Substitution: Halogen atoms in the 2,5-dichlorophenyl group can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-4-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-methylpyrimidine
  • 2-(2,6-Dichlorophenyl)-4-methylpyrimidine
  • 2-(3,5-Dichlorophenyl)-4-methylpyrimidine

Uniqueness

2-(2,5-Dichlorophenyl)-4-methylpyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers.

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-4-methylpyrimidine

InChI

InChI=1S/C11H8Cl2N2/c1-7-4-5-14-11(15-7)9-6-8(12)2-3-10(9)13/h2-6H,1H3

InChI Key

YLHYCBGYIJBZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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